1-(9-Acridinyloxy)-3-((1-methylethyl)amino)-2-propanol
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Overview
Description
1-(9-Acridinyloxy)-3-((1-methylethyl)amino)-2-propanol is a chemical compound that belongs to the class of acridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Acridinyloxy)-3-((1-methylethyl)amino)-2-propanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include acridine and 3-((1-methylethyl)amino)-2-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Reaction Steps: The acridine derivative is first activated by introducing a leaving group, such as a halogen, at the 9-position. This is followed by the nucleophilic substitution of the leaving group with the 3-((1-methylethyl)amino)-2-propanol moiety, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the reaction progress and verify the identity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(9-Acridinyloxy)-3-((1-methylethyl)amino)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1-(9-Acridinyloxy)-3-((1-methylethyl)amino)-2-propanol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Biology: Researchers investigate its interactions with biological macromolecules, such as DNA and proteins, to understand its mechanism of action and potential as a biochemical tool.
Industry: The compound may be used as an intermediate in the synthesis of other acridine derivatives or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(9-Acridinyloxy)-3-((1-methylethyl)amino)-2-propanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Phenol,4-[(6-chloro-2-methoxy-9-acridinyl)amino]-5-methyl-2-(1-methylethyl): This compound shares structural similarities with 1-(9-Acridinyloxy)-3-((1-methylethyl)amino)-2-propanol and may exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its unique combination of the acridine moiety and the 3-((1-methylethyl)amino)-2-propanol group may result in specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
113105-88-7 |
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Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-acridin-9-yloxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C19H22N2O2/c1-13(2)20-11-14(22)12-23-19-15-7-3-5-9-17(15)21-18-10-6-4-8-16(18)19/h3-10,13-14,20,22H,11-12H2,1-2H3 |
InChI Key |
JUSVXBAWLVGDTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=C2C=CC=CC2=NC3=CC=CC=C31)O |
Origin of Product |
United States |
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